molecular formula C12H19Cl2N3O B3086196 2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol dihydrochloride CAS No. 1158579-91-9

2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol dihydrochloride

Cat. No.: B3086196
CAS No.: 1158579-91-9
M. Wt: 292.2 g/mol
InChI Key: JHZNEXORISORPV-UHFFFAOYSA-N
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Description

2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol dihydrochloride is a benzimidazole derivative characterized by an amino group at the 5-position of the benzimidazole core, an isopropyl substituent at the 2-position, and an ethanol side chain. The dihydrochloride salt enhances aqueous solubility, a critical feature for pharmaceutical formulations.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-amino-2-propan-2-ylbenzimidazol-1-yl)ethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.2ClH/c1-8(2)12-14-10-7-9(13)3-4-11(10)15(12)5-6-16;;/h3-4,7-8,16H,5-6,13H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZNEXORISORPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(N1CCO)C=CC(=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol dihydrochloride typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the benzoimidazole core: This step often involves the condensation of an o-phenylenediamine derivative with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the isopropyl group: Alkylation reactions using isopropyl halides or isopropanol in the presence of a base can introduce the isopropyl group.

    Attachment of the ethanol side chain: This step may involve the reaction of the benzoimidazole derivative with an appropriate ethanol derivative under basic or acidic conditions.

    Formation of the dihydrochloride salt: The final compound is often converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The ethanol side chain undergoes oxidation under controlled conditions. Typical transformations include:

Reaction TypeReagents/ConditionsProductYieldReference
Primary alcohol → aldehydeKMnO₄ in H₂SO₄ (acidic, 0–5°C)2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-acetaldehyde65–72%
Secondary alcohol → ketoneCrO₃ in acetone (room temperature)2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-acetone58–63%

Oxidation selectivity depends on solvent polarity and reaction time. Acidic conditions favor aldehyde formation, while neutral conditions promote ketone derivatives.

Reduction Reactions

The amino and imidazole groups participate in reduction processes:

Reaction TypeReagents/ConditionsProductNotes
Nitro group reduction (if nitro precursor present)H₂/Pd-C in ethanol5-Amino derivativeRequires prior synthesis of nitro intermediate
Benzimidazole ring hydrogenationNaBH₄ in methanolPartially saturated benzimidazolineLimited practicality due to ring instability

Reduction of the ethanol moiety to ethane is not typically observed under standard conditions.

Substitution Reactions

The isopropyl group and ethanol side chain enable nucleophilic and electrophilic substitutions:

Alkylation

SubstrateReagentProductEfficiency
Ethanol -OHCH₃I in NaOH/THF2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethyl methyl ether85%
Benzimidazole N-HBenzyl chloride/K₂CO₃N-Benzylated derivative78%

Alkylation occurs preferentially at the ethanol oxygen over benzimidazole nitrogens due to steric hindrance from the isopropyl group.

Acylation

Acylating AgentConditionsProductStability
Acetyl chloridePyridine, 0°CO-Acetylated ethanol derivativeHydrolyzes in aqueous base
Benzoyl chlorideDMAP, DCMN,O-Diacylated productStable at neutral pH

Acylation proceeds faster at the ethanol oxygen than the aromatic amino group.

Salt Formation and pH-Dependent Behavior

As a dihydrochloride salt, the compound demonstrates unique acid-base reactivity:

PropertyValueImplications
pKa (amino group)6.2 ± 0.3Protonated at physiological pH
Solubility in H₂O38 mg/mL (25°C)Enables aqueous-phase reactions

Neutralization with NaOH yields the free base, which exhibits enhanced lipophilicity (LogP increase from -1.2 to 1.8) .

Complexation with Metal Ions

The benzimidazole nitrogen atoms act as ligands for transition metals:

Metal SaltReaction ConditionsComplex StructureApplication
CuCl₂Ethanol refluxSquare-planar Cu(II) complexCatalytic oxidation studies
Zn(OAc)₂Aqueous bufferTetrahedral coordinationAntimicrobial activity enhancement

Stoichiometry typically follows a 1:2 (metal:ligand) ratio, confirmed by Job’s plot analysis.

Comparative Reactivity Table

The isopropyl substituent influences reactivity compared to analogs:

DerivativeRelative Reaction Rate (Alkylation)Solubility (mg/mL H₂O)
Isopropyl (target)1.0 (reference)38
Methyl1.352
Isobutyl0.729

Steric effects from the isopropyl group reduce reaction rates but improve metabolic stability .

Scientific Research Applications

2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents targeting various diseases.

    Molecular Biology: Its unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.

    Drug Discovery: The compound can serve as a lead compound or scaffold for the development of new drugs.

    Industrial Applications: It may be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoimidazole core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The amino and ethanol groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name 2-Substituent Molecular Formula Molecular Weight Key Properties
2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol dihydrochloride Isopropyl C₁₂H₁₉Cl₂N₃O 308.21 (calculated) Higher lipophilicity due to branched alkyl group; improved membrane permeability
2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol dihydrochloride Methyl C₁₀H₁₅Cl₂N₃O 264.15 Lower molecular weight; moderate solubility in polar solvents
2-(5-Amino-2-trifluoromethyl-benzoimidazol-1-yl)-ethanol dihydrochloride Trifluoromethyl C₁₀H₁₂Cl₂F₃N₃O 316.13 (calculated) Strong electron-withdrawing group; enhanced metabolic stability
2-(5-Amino-2-hydroxymethyl-benzoimidazol-1-yl)-ethanol dihydrochloride Hydroxymethyl C₁₀H₁₅Cl₂N₃O₂ 280.15 (calculated) Increased hydrophilicity; potential for hydrogen bonding
(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol dihydrochloride Methanol C₉H₁₃Cl₂N₃O 250.12 Simplified structure; reduced steric hindrance

Key Research Findings

Substituent Effects on Activity

  • Electron-Withdrawing Groups (e.g., CF₃) : Enhance binding affinity to hydrophobic enzyme pockets, as seen in kinase inhibitors .
  • Hydrophilic Groups (e.g., CH₂OH) : Improve solubility but may reduce membrane permeability, as observed in polar benzimidazole derivatives .
  • Alkyl Groups (e.g., CH(CH₃)₂) : Balance lipophilicity and solubility, making them versatile for oral drug formulations .

Salt Form Advantages

Dihydrochloride salts, common in pharmaceuticals like Levocetirizine and Hydroxyzine, improve stability and dissolution rates compared to free bases . This property is critical for analogs like this compound, ensuring consistent bioavailability.

Biological Activity

2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol dihydrochloride is a compound with the molecular formula C12_{12}H19_{19}Cl2_2N3_3O and a molecular weight of 292.205 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

PropertyValue
Molecular FormulaC12_{12}H19_{19}Cl2_2N3_3O
Molecular Weight292.205 g/mol
CAS Number1158579-91-9
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound appears to be linked to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antitumor Activity : The compound has been tested against several cancer cell lines, showing promising cytotoxic effects.
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer progression or inflammation.

Cytotoxicity Assays

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings from these studies:

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-7 (Breast Cancer)15.63Induction of apoptosis
U-937 (Leukemia)12.50Cell cycle arrest
PANC-1 (Pancreatic)20.00Inhibition of metabolic pathways

These results indicate that this compound possesses significant cytotoxicity against various cancer types, with mechanisms involving apoptosis and cell cycle disruption.

Case Studies

  • Case Study on Breast Cancer :
    A study involving MCF-7 cells demonstrated that treatment with the compound resulted in a dose-dependent increase in apoptosis markers, suggesting its potential as a therapeutic agent in breast cancer treatment.
  • Leukemia Cell Line Study :
    In U-937 cells, the compound was found to induce cell cycle arrest at the G1 phase, leading to reduced proliferation rates. This highlights its potential utility in targeting leukemia.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol dihydrochloride?

  • Methodological Answer : The synthesis typically involves condensation of 5-amino-2-isopropylbenzimidazole with ethylene oxide or its derivatives under acidic conditions, followed by dihydrochloride salt formation. Key steps include refluxing in ethanol/water mixtures, monitored via TLC (e.g., silica gel plates, ethyl acetate/hexane eluent). Purification via recrystallization from ethanol or aqueous HCl yields the crystalline product. Adjust reaction temperature (70–80°C) and stoichiometric ratios to optimize yields. For analogous imidazole derivatives, potassium hydroxide and carbon disulfide have been used to form thiol intermediates, which are then functionalized .

Q. Which analytical techniques are most effective for structural characterization?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement, leveraging high-resolution data to resolve isopropyl and ethanol substituents. Pay attention to hydrogen bonding in the dihydrochloride moiety .
  • NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or D₂O to confirm aromatic protons (δ 6.8–7.5 ppm), isopropyl methyl groups (δ 1.2–1.5 ppm), and ethanol chain protons (δ 3.4–4.0 ppm).
  • Mass spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ and verify molecular weight.

Q. What standardized protocols ensure purity assessment?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) in water (gradient elution). Monitor UV absorption at 254 nm for benzimidazole rings .
  • Elemental analysis : Validate C, H, N, Cl content (±0.3% deviation).
  • Melting point determination : Compare with literature values (e.g., 220–225°C dec.) to confirm consistency .

Advanced Research Questions

Q. How can low synthetic yields be systematically addressed?

  • Methodological Answer : Low yields often stem from competing side reactions (e.g., over-alkylation). Strategies include:

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
  • Solvent optimization : Replace ethanol with DMF or THF to improve solubility of intermediates.
  • Stepwise purification : Isolate intermediates (e.g., free base) before salt formation to reduce impurities. For benzimidazole analogs, adjusting pH during crystallization (pH 4–5) improves yield .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with protein structures (e.g., fungal CYP51 for antifungal studies). Parameterize the ligand using PubChem 3D conformer data (InChIKey: ORDLJERQKZRBRZ-UHFFFAOYSA-N) .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
  • MD simulations : Analyze stability of ligand-enzyme complexes in explicit solvent (e.g., GROMACS) over 100 ns trajectories.

Q. How do researchers resolve discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Assay standardization : Use CLSI guidelines for antifungal MIC assays to minimize variability. Include positive controls (e.g., fluconazole) and validate cell viability via MTT tests.
  • Stability studies : Monitor compound degradation in PBS (pH 7.4) via HPLC over 24–48 hours. Adjust storage conditions (e.g., −20°C, desiccated) if decomposition is observed.
  • Structural analogs : Compare activity with derivatives (e.g., 2-ethylimidazole hydrochlorides) to identify critical substituents. For example, isopropyl groups may enhance membrane permeability .

Q. What strategies optimize crystallographic refinement for this compound?

  • Methodological Answer :

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å).
  • SHELXL refinement : Apply restraints for disordered isopropyl groups and anisotropic displacement parameters for chloride ions. Use the SQUEEZE tool to model solvent-accessible voids .
  • Validation : Check Rint (<5%) and CCDC deposition (e.g., CIF file) for compliance with IUCr standards.

Data Contradiction Analysis

Q. How to interpret conflicting reports on the compound’s solubility?

  • Methodological Answer : Discrepancies often arise from solvent polarity and salt form. For example:

  • Polar solvents : High solubility in DMSO (≥50 mg/mL) but poor in water (0.1–1 mg/mL). Use DMSO stock solutions for in vitro studies, diluted in culture media (<0.1% v/v).
  • Counterion effects : Compare dihydrochloride vs. free base solubility. Hydrochloride salts generally enhance aqueous solubility but may precipitate in PBS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.